molecular formula C23H22ClN3O2S2 B12709597 Piperidine, 1-(4-(((5-((4-chlorophenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)- CAS No. 104183-58-6

Piperidine, 1-(4-(((5-((4-chlorophenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)-

Cat. No.: B12709597
CAS No.: 104183-58-6
M. Wt: 472.0 g/mol
InChI Key: VDKHPZQKYCBDAK-XSFVSMFZSA-N
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Description

BRN 5655104, also known as 3-Chlorobenzo[b]thiophene-2-carboxylic acid, is an organic compound with the chemical formula C9H5ClO2S. This compound is part of the benzo[b]thiophene family, which is characterized by a benzene ring fused to a thiophene ring. It is a white or off-white crystalline solid with limited solubility in common organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorobenzo[b]thiophene-2-carboxylic acid can be synthesized by reacting benzo[b]thiophene with chlorobenzene. The specific method involves reacting benzo[b]thiophene with alkali metal chloride and chlorobenzene, followed by acidification to obtain the target product .

Industrial Production Methods: The industrial production of 3-Chlorobenzo[b]thiophene-2-carboxylic acid typically involves large-scale synthesis using similar reaction conditions as the laboratory methods. The process is optimized for yield and purity, ensuring the compound meets industrial standards for use as an intermediate in organic synthesis reactions .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of 3-Chlorobenzo[b]thiophene-2-carboxylic acid would yield brominated derivatives of the compound .

Mechanism of Action

The mechanism of action of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. detailed studies on its exact mechanism of action are limited .

Comparison with Similar Compounds

    3-Chlorobenzo[b]thiophene: A closely related compound with similar chemical properties.

    2-Chlorobenzo[b]thiophene: Another derivative with slight structural differences.

Comparison: 3-Chlorobenzo[b]thiophene-2-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

CAS No.

104183-58-6

Molecular Formula

C23H22ClN3O2S2

Molecular Weight

472.0 g/mol

IUPAC Name

(5E)-5-[(4-chlorophenyl)methylidene]-3-[[4-(piperidine-1-carbonyl)anilino]methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H22ClN3O2S2/c24-18-8-4-16(5-9-18)14-20-22(29)27(23(30)31-20)15-25-19-10-6-17(7-11-19)21(28)26-12-2-1-3-13-26/h4-11,14,25H,1-3,12-13,15H2/b20-14+

InChI Key

VDKHPZQKYCBDAK-XSFVSMFZSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NCN3C(=O)/C(=C\C4=CC=C(C=C4)Cl)/SC3=S

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NCN3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=S

Origin of Product

United States

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